molecular formula C18H20N2O6S2 B6562386 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946240-83-1

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6562386
CAS No.: 946240-83-1
M. Wt: 424.5 g/mol
InChI Key: WCGXCGAEUQIXGX-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group and a dihydro-1,4-benzodioxine sulfonamide moiety. The compound’s stereochemistry and crystal packing, critical for understanding its reactivity and interactions, are typically elucidated via X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-27(21,22)20-8-2-3-13-11-14(4-6-16(13)20)19-28(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,19H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXCGAEUQIXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates several functional groups:

  • Tetrahydroquinoline moiety : Provides a framework for biological activity.
  • Methanesulfonyl group : Enhances solubility and reactivity.
  • Benzodioxine sulfonamide : Contributes to its pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₃₁N₃O₅S₂
Molecular Weight425.5 g/mol
CAS Number946283-71-2

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It effectively targets bacterial cell wall synthesis by inhibiting key enzymes involved in this process. Studies have shown its bactericidal effects against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The compound's ability to disrupt bacterial growth through enzyme inhibition positions it as a candidate for developing new antibiotics .

Anticancer Activity

Recent investigations have suggested that derivatives of this compound may exhibit anticancer properties. For instance, related tetrahydroquinoline derivatives have shown promising in vitro antitumor activity with IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin . This suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes such as MurD and GlmU, crucial for bacterial cell wall synthesis.
  • Disruption of Cellular Processes : By inhibiting these enzymes, the compound impairs essential cellular functions leading to bacterial death.
  • Potential Modulation of Cancer Pathways : Its structural features suggest interactions with cancer-related pathways that warrant further exploration.

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) effective against various bacterial strains.
    • The results indicated a strong potential for development as an antibiotic agent .
  • Antitumor Activity Evaluation :
    • In vitro studies showed that certain derivatives had IC50 values lower than those of Doxorubicin, indicating higher potency against cancer cell lines .
  • Structural Activity Relationship (SAR) :
    • Research into similar compounds has revealed insights into how structural modifications can enhance biological activity. The unique combination of sulfonamide and tetrahydroquinoline functionalities is critical for its effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) serves as a relevant structural analogue . A comparative analysis is outlined below:

Parameter Target Compound Analogue (CAS 2306268-61-9)
Molecular Formula Not explicitly provided (inferred: ~C19H21N2O5S2) C23H25N3O3
Molecular Weight ~444.52 g/mol (calculated) 391.46 g/mol
Key Functional Groups Methanesulfonyl, sulfonamide, tetrahydroquinoline, dihydrobenzodioxine Dihydrobenzodioxin, methoxy pyridine, dimethylaminomethyl phenyl
Applications/Notes Hypothetical: Enzyme inhibition, receptor modulation (research focus) Research use only; not validated for medical applications

Functional Group Analysis

  • Sulfonamide vs. Amine Substituents: The target compound features dual sulfonamide groups, which enhance hydrogen-bonding capacity and acidity compared to the dimethylaminomethyl and methoxy groups in the analogue. This difference likely improves solubility and target-binding specificity in aqueous environments.
  • Methanesulfonyl vs. Methoxy: The electron-withdrawing methanesulfonyl group in the target compound may stabilize the tetrahydroquinoline core, altering electronic distribution and metabolic stability relative to the electron-donating methoxy group in the analogue.

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